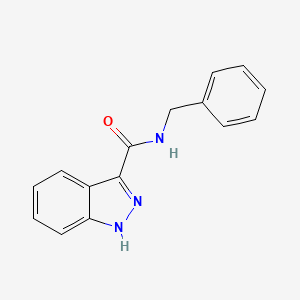

N-benzyl-1H-indazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

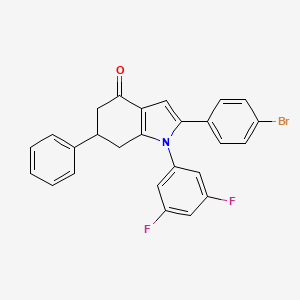

“N-benzyl-1H-indazole-3-carboxamide” is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound that has been found to have various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Synthesis Analysis

The synthesis of indazole derivatives, including “N-benzyl-1H-indazole-3-carboxamide”, has been a subject of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis

The molecular structure of “N-benzyl-1H-indazole-3-carboxamide” includes a 1H-indazole-3-carboxamide structure with substitution at the nitrogen of the carboxamide by a benzyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazole derivatives include nitrosation of indoles in a slightly acidic environment . These conditions allow the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .Scientific Research Applications

Cannabinoid Receptor Affinity : Certain indazole and indole derivatives, including N-benzyl-1H-indazole-3-carboxamide variants, have shown high affinity for cannabinoid CB1 and CB2 receptors. These findings have implications for understanding the pharmacology of synthetic cannabinoids (Qian et al., 2015).

Monoamine Oxidase B (MAO-B) Inhibition : Indazole- and indole-carboxamides have been discovered as potent, selective, and reversible inhibitors of MAO-B. This is significant for understanding their potential therapeutic applications in neuropsychiatric and neurodegenerative disorders (Tzvetkov et al., 2014).

Antiproliferative Activity : Research has shown that certain N-phenyl-1H-indazole-1-carboxamides exhibit significant in vitro antiproliferative activity against various cancer cell lines. This suggests their potential role in the development of new anticancer agents (Maggio et al., 2011).

Inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1) : Novel N-substituted indazole-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of PARP-1, an enzyme involved in DNA repair. These findings contribute to the research on cancer therapy and cell damage response mechanisms (Patel et al., 2012).

Synthetic Methodologies : Advances in synthetic methodologies for indazole-carboxamides have been reported, offering efficient ways to produce these compounds, which are relevant for pharmaceutical research (Giustiniano et al., 2016).

Future Directions

Indazole derivatives are drawing more attention in medicinal chemistry as kinase inhibitors . The functionalization of indazoles in position 3 has led to the discovery of several marketed drugs, and more indazole-based drugs are currently under development . Therefore, the future directions for “N-benzyl-1H-indazole-3-carboxamide” could involve further exploration of its medicinal properties and potential applications in the treatment of various pathological conditions .

Mechanism of Action

Target of Action

N-benzyl-1H-indazole-3-carboxamide is a synthetic cannabinoid . The primary targets of this compound are the cannabinoid receptors , which play a crucial role in various physiological processes such as pain sensation, mood, and memory .

Mode of Action

The compound interacts with its targets by binding to the cannabinoid receptors, thereby modulating their activity . This interaction can lead to changes in the signaling pathways associated with these receptors, resulting in various physiological effects .

Biochemical Pathways

It is known that cannabinoids can influence a variety of pathways, including those involved in inflammation and pain sensation . For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammation .

Pharmacokinetics

Like other synthetic cannabinoids, it is likely to be absorbed through the lungs when smoked or vaped, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine . These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Result of Action

The molecular and cellular effects of N-benzyl-1H-indazole-3-carboxamide’s action depend on the specific cannabinoid receptors it interacts with and the tissues in which these receptors are located . For example, activation of cannabinoid receptors in the nervous system can lead to analgesic effects, while activation in immune cells can result in anti-inflammatory effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-benzyl-1H-indazole-3-carboxamide. For instance, factors such as temperature and pH can affect the compound’s stability, while individual factors like a person’s metabolism rate and the presence of other substances in the body can influence its efficacy .

properties

IUPAC Name |

N-benzyl-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c19-15(16-10-11-6-2-1-3-7-11)14-12-8-4-5-9-13(12)17-18-14/h1-9H,10H2,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHKBMTWDVYDPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-1H-indazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2898485.png)

![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2898486.png)

![(E)-3-[1-(benzenesulfonyl)indol-5-yl]-N-hydroxyprop-2-enamide](/img/structure/B2898487.png)

![2,3-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2898488.png)

![Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2898493.png)

![4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2898495.png)

![(Z)-2-(furan-2-ylmethylene)-8-(2-methoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2898498.png)

![2,4,5-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2898501.png)

![N-[(2-Cyclopropylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2898502.png)